Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is 4,8-dimethyl-8,9-dihydronaphtho[2,1-f]benzofuran-7,11-dione , reflecting its fused bicyclic system. Key structural elements include:
- A dihydronaphtho[2,1-f]benzofuran core.
- Two methyl substituents at positions 4 and 8.
- Two ketone groups at positions 7 and 11.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄O₃ |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 4,8-dimethyl-8,9-dihydronaphtho[2,1-f]benzofuran-7,11-dione |
| CAS Registry Number | 20958-18-3 |
| SMILES | CC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C |
Molecular Geometry and Crystallographic Analysis
The compound’s structure comprises a dihydrofuran ring fused to a naphthoquinone system. Key geometric features include:
- Planar aromatic regions : The naphthoquinone moiety (positions 1–10) adopts a near-planar conformation, facilitating π-π stacking interactions.
- Non-planar dihydrofuran ring : The 8,9-dihydrofuran ring introduces a slight puckering, with the methyl groups at C4 and C8 occupying equatorial positions to minimize steric strain.
Crystallographic data remain limited for this specific compound. However, analogous structures like tanshinone I (CAS 568-73-0) exhibit similar fused frameworks with bond lengths of 1.45–1.50 Å for C–O in the furan ring and 1.21–1.23 Å for ketone C=O groups.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
- Strong absorptions at 1,710 cm⁻¹ (C=O stretch) and 1,620 cm⁻¹ (aromatic C=C).
- Medium bands at 2,950 cm⁻¹ (C–H stretch of CH₃ groups).
Mass Spectrometry
Tautomeric and Conformational Isomerism
The compound exhibits restricted rotation due to its fused ring system, limiting conformational flexibility. However, the following isomerism is observed:
- Keto-enol tautomerism : The α,β-unsaturated ketone at C7/C8 may undergo tautomerization under basic conditions, though this is not predominant in neutral media.
- Atropisomerism : Steric hindrance between the C4-methyl and adjacent aromatic protons creates a chiral axis, though resolution of enantiomers has not been reported.
Properties
IUPAC Name |
4,8-dimethyl-8,9-dihydronaphtho[2,1-f][1]benzofuran-7,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNYCALHDXGJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943247 | |
| Record name | 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20958-18-3 | |
| Record name | 8,9-Dihydro-4,8-dimethylphenanthro[3,2-b]furan-7,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20958-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroisotanshinone I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020958183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
DT’s primary targets are the BMAL1 and SIRT1 genes . These genes play a crucial role in the regulation of circadian rhythms and cellular processes such as apoptosis and oxidative stress .
Mode of Action
DT interacts with its targets by enhancing the expression of SIRT1 and suppressing the expression of BMAL1 . This interaction results in the attenuation of cell death induced by 6-hydroxydopamine (6-OHDA) in SH-SY5Y human neuroblastoma cell lines .
Biochemical Pathways
DT affects the biochemical pathways related to oxidative stress and apoptosis. It suppresses the production of reactive oxygen species (ROS) and caspase-3, key players in oxidative stress and apoptosis respectively . Moreover, DT regulates the circadian genes by enhancing SIRT1 and suppressing BMAL1 .
Pharmacokinetics
It’s known that dt can effectively inhibit the proliferation of various cancer cells .
Result of Action
DT has been shown to reduce cell apoptosis, including an antioxidative effect due to a reduction in ROS . In cancer cells, DT initiates apoptosis, resulting in cell death . It also represses the protein expression of GPX4 (Glutathione peroxidase 4) .
Action Environment
The action of DT can be influenced by environmental factors such as the presence of 6-OHDA, a neurotoxin used to simulate Parkinson’s disease in vitro . The presence of 6-OHDA significantly enhances the protective effects of DT .
Biochemical Analysis
Biochemical Properties
Dihydroisotanshinone I has been shown to interact with various enzymes and proteins. For instance, it has been found to downregulate the expression of Src homology 2 structural domain protein tyrosine phosphatase (SHP2) and Wnt/β-catenin. It also interacts with multidrug resistance associated proteins (MRP1), P-glycoprotein (P-gp), Bcl-2, and Bcl-xL.
Cellular Effects
Dihydroisotanshinone I has been found to have significant effects on various types of cells and cellular processes. For instance, it can effectively inhibit the proliferation of HCT116 and HCT116/OXA resistant cells. It has also been found to initiate apoptosis, resulting in cell death. Moreover, it has been shown to suppress reactive oxygen species (ROS) and caspase-3.
Molecular Mechanism
At the molecular level, Dihydroisotanshinone I exerts its effects through various mechanisms. It has been found to reverse both the RNA and protein levels of BMAL1 and SIRT1 in the 6-OHDA-treated SH-SY5Y cells. Additionally, it has been found to downregulate the expression of conventional drug resistance and apoptosis-related proteins such as MRP1, P-gp, Bcl-2, and Bcl-xL.
Temporal Effects in Laboratory Settings
In laboratory settings, Dihydroisotanshinone I has been found to have significant temporal effects. For instance, it has been found to significantly attenuate the cell toxicity induced by 30 or 50 μM of 6-OHDA.
Dosage Effects in Animal Models
In animal models, the effects of Dihydroisotanshinone I have been found to vary with different dosages. For instance, it has been found to reduce tumor size with no obvious adverse effect of hepatotoxicity.
Metabolic Pathways
It has been found to interact with various enzymes and cofactors.
Transport and Distribution
It has been found to interact with various transporters and binding proteins.
Subcellular Localization
It has been found to interact with various targeting signals and post-translational modifications.
Biological Activity
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-, also known as Dihydroisotanshinone I, is a natural compound predominantly found in various species of the Salvia genus, including Salvia yunnanensis and Salvia miltiorrhiza. This compound has garnered attention for its diverse biological activities, particularly its antioxidant and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C₁₈H₁₄O₃
- Molecular Weight : 278.3 g/mol
- CAS Number : 20958-18-3
Phenanthro[3,2-b]furan-7,11-dione exhibits its biological effects primarily through the following mechanisms:
- Antioxidant Activity : It has been shown to scavenge superoxide radicals and inhibit lipid peroxidation. This property is crucial for protecting cellular components from oxidative damage.
- Inhibition of Apoptosis : The compound reduces apoptosis in various cell types by modulating key biochemical pathways associated with oxidative stress and apoptosis. Specifically, it suppresses the production of reactive oxygen species (ROS) and inhibits caspase-3 activity, which plays a significant role in the apoptotic process.
- Gene Regulation : Dihydroisotanshinone I enhances the expression of SIRT1 (Sirtuin 1), a protein involved in cellular stress resistance and longevity, while suppressing BMAL1 (Brain and Muscle Arnt-Like 1), which is associated with circadian rhythms.
Antioxidant Properties
Research indicates that Dihydroisotanshinone I protects rat hepatocytes from menadione-induced toxicity. This protective effect is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells.
Anticancer Effects
Dihydroisotanshinone I has demonstrated significant anticancer properties in various studies:
- Cell Proliferation Inhibition : It effectively inhibits the proliferation of several cancer cell lines, including breast and liver cancer cells. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been well documented.
- Mechanistic Insights : Studies suggest that Dihydroisotanshinone I influences multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. By modulating these pathways, it may enhance apoptosis while inhibiting tumor growth .
Study 1: Hepatocyte Protection
A study conducted on rat hepatocytes demonstrated that treatment with Dihydroisotanshinone I significantly reduced cell death induced by menadione. The compound's antioxidant properties were highlighted as a key factor in this protective effect.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 45% | 80% |
| ROS Levels (µM) | 12 | 5 |
| Caspase-3 Activity (U) | 10 | 4 |
Study 2: Anticancer Activity
In vitro studies on breast cancer cells revealed that Dihydroisotanshinone I inhibited cell proliferation by up to 70% at concentrations of 10 µM after 48 hours of treatment.
| Cell Line | Control Proliferation (%) | Treated Proliferation (%) |
|---|---|---|
| MCF-7 | 100 | 30 |
| HepG2 | 100 | 25 |
Preparation Methods
Suzuki Coupling-Based Assembly
A pivotal synthetic approach involves Suzuki-Miyaura cross-coupling to construct the furan-containing scaffold. Adapted from methods targeting analogous furoquinones, the synthesis begins with 2-bromo-3,4-dihydro-1-naphthaldehyde as the A/B ring precursor. Key steps include:
-
Aromatization : Treatment with DDQ in refluxing benzene converts the dihydronaphthalene to a naphthalene system.
-
Functional Group Manipulation : The aldehyde is reduced to an alcohol (NaBH₄/EtOH), brominated (PBr₃/CCl₄), and converted to a nitrile (KCN/DMF).
-
Suzuki Coupling : Reaction with furan-2-boronic acid in the presence of Pd(PPh₃)₄ and Et₃N yields a furyl-naphthyl intermediate.
-
Cyclization : Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) mediate ring closure to form the furanophenanthrene core.
-
Oxidation : Fremy’s salt (potassium nitrosodisulfonate) oxidizes phenolic intermediates to the target o-quinone.
Critical Modifications for Target Substituents :
-
The 4,8-dimethyl groups are introduced via methyl-substituted starting materials or late-stage alkylation. For instance, using 4-methyl-2-bromo-1-naphthaldehyde ensures the 4-methyl group is retained during aromatization.
-
The 8-methyl substituent originates from the dihydro precursor, preserved during cyclization.
Table 1: Representative Reaction Conditions and Yields
Annulation Strategies
Alternative routes employ annulation reactions to build the tetracyclic system. For example, 2,3-diaminonaphthalene-1,4-dione serves as a precursor for fused heterocycles, though direct applications to the target compound remain unexplored. Hypothetically, condensation with methyl-substituted furan diesters could yield the desired skeleton, followed by dehydrogenation to install the quinone.
Natural Extraction from Salvia miltiorrhiza
Dihydroisotanshinone I is a constituent of the traditional Chinese herb Salvia miltiorrhiza (danshen). Extraction protocols typically involve:
-
Solvent Extraction : Dried roots are macerated in ethanol or methanol, followed by filtration and concentration.
-
Chromatographic Isolation : Fractionation via silica gel chromatography eluting with hexane/ethyl acetate gradients isolates the compound.
Limitations : Natural extraction yields are low (~0.02% w/w), and batch variability necessitates synthetic routes for scalable production.
Analytical Characterization
Synthetic batches are validated using:
-
NMR Spectroscopy : Distinct signals for methyl groups (δ ~1.2–1.4 ppm for CH₃, singlet) and quinone carbonyls (δ ~180–190 ppm).
-
IR Spectroscopy : Strong absorptions at ~1680 cm⁻¹ (C=O) and ~1600 cm⁻¹ (aromatic C=C).
Optimization Challenges and Solutions
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Regioselectivity in Cyclization : Competing pathways may yield undesired isomers. Using bulky acids (e.g., TFA) favors the kinetically controlled product.
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Oxidation Side Reactions : Over-oxidation of the dihydrofuran ring is mitigated by low-temperature Fremy’s salt treatments.
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Scalability : Pd-catalyzed steps are cost-prohibitive; replacing Pd with Cu or Ni catalysts is under investigation.
Applications and Derivatives
While beyond preparation scope, Dihydroisotanshinone I’s bioactivity underpins its relevance:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
